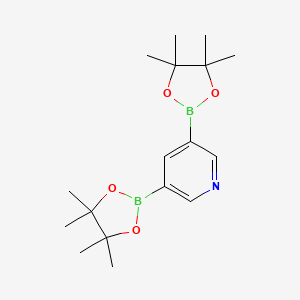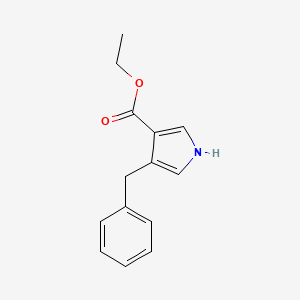![molecular formula C13H11FO3S B1440939 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol CAS No. 1032825-01-6](/img/structure/B1440939.png)
3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol
概要
説明
“3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol” is a chemical compound with the empirical formula C7H8BFO4S . It has a molecular weight of 218.01 . The compound is solid in form .
Synthesis Analysis
The synthesis of this compound and its analogs involves several steps. The benzylamine moiety of the compound is oxidized to a hydroxylamine, which is subsequently converted to a nitroso intermediate . The rearrangement of the nitroso leads to an aldoxime .
Molecular Structure Analysis
The molecular structure of the compound can be represented by the SMILES string CS(=O)(=O)c1ccc(cc1F)B(O)O . The InChI representation is 1S/C7H8BFO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 .
Chemical Reactions Analysis
The formation of oxime from the compound and its analogs is mediated by rat CYP 3A1/2 . The aldoxime produces a radical or a nitrile oxide intermediate that reacts with glutathione (GSH) and hence produces an unusual GSH adduct .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 218.02 g/mol . It has two hydrogen bond donors and five hydrogen bond acceptors . The compound is solid in form .
科学的研究の応用
Synthesis and Applications of Fluorinated Compounds
Synthetic Methodologies : Research on the synthesis of fluorinated biphenyls, such as the work by Qiu et al. (2009), demonstrates practical methods for creating key intermediates used in the manufacture of non-steroidal anti-inflammatory materials through bromination and cross-coupling reactions. These methodologies could be relevant to the synthesis of complex fluorinated biphenyls like "3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol" (Qiu et al., 2009).
Fluorescent Chemosensors : The development of chemosensors based on fluorophoric platforms, as reviewed by Roy (2021), indicates the potential for fluorinated compounds in detecting a variety of analytes, including metal ions and anions. This suggests possible research applications in the development of novel sensors or diagnostic tools utilizing specific fluorinated structures (Roy, 2021).
Environmental Considerations and Degradation
Environmental Persistence and Degradation : Studies on the environmental biodegradability of polyfluoroalkyl chemicals, as reviewed by Liu and Avendaño (2013), provide critical insights into the fate, degradation pathways, and environmental impacts of fluorinated compounds. This knowledge is essential for assessing the environmental safety and sustainability of using such chemicals in various applications (Liu & Avendaño, 2013).
Regulatory Criteria and Fluoropolymers : The discussion on fluoropolymers and their classification as polymers of low concern due to their stability and low bioavailability highlights the importance of understanding the chemical and physical properties of fluorinated compounds for regulatory and safety evaluations (Henry et al., 2018).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-fluoro-4-(4-methylsulfonylphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO3S/c1-18(16,17)11-5-2-9(3-6-11)10-4-7-13(15)12(14)8-10/h2-8,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVYXZFEAKBBBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684498 | |
| Record name | 3-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol | |
CAS RN |
1032825-01-6 | |
| Record name | 3-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1440857.png)
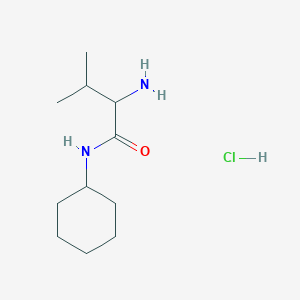
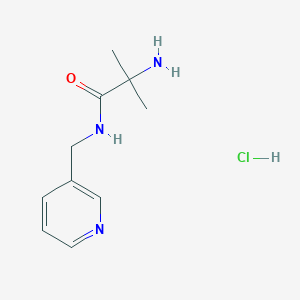
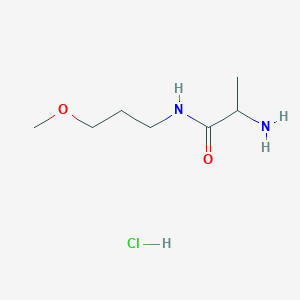
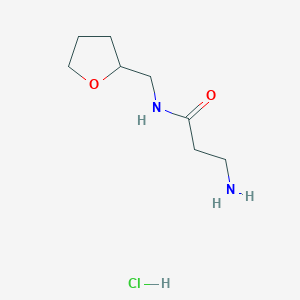
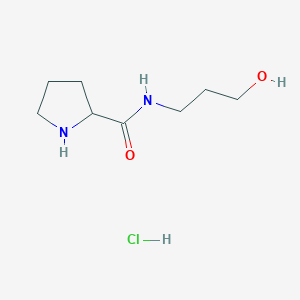

![N-formyl-1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1440869.png)
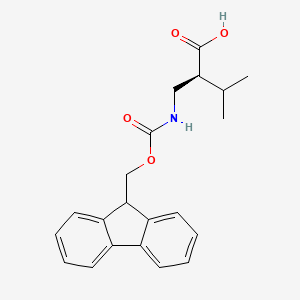

![1-[(4-Methyl-3-nitrophenyl)methyl]piperazine](/img/structure/B1440876.png)
